molecular formula C14H30 B1196613 2,3,5,8-Tetramethyldecane CAS No. 192823-15-7

2,3,5,8-Tetramethyldecane

Cat. No.: B1196613
CAS No.: 192823-15-7
M. Wt: 198.39 g/mol
InChI Key: XTIADNINQBIUNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetramethyldecane can be achieved through various organic synthesis techniques. One common method involves the alkylation of decane with methyl groups at the specified positions. This can be done using Friedel-Crafts alkylation, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of zeolite catalysts in the alkylation process can enhance the selectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,8-Tetramethyldecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV)

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids

    Substitution: Alkyl halides (e.g., 2,3,5,8-tetramethyl-1-chlorodecane)

Mechanism of Action

The mechanism by which 2,3,5,8-Tetramethyldecane exerts its effects is primarily through its interactions as a hydrocarbon. In biological systems, it may interact with cellular membranes and influence metabolic pathways. Its role as a metabolite in cancer cells indicates that it may be involved in the regulation of metabolic processes specific to cancer cell growth and proliferation .

Comparison with Similar Compounds

  • 2,3,5,7-Tetramethyloctane
  • 2,3,5,8-Tetramethylnonane
  • 2,3,5,8-Tetramethylundecane

Comparison: 2,3,5,8-Tetramethyldecane is unique due to its specific methyl group positioning on the decane backbone. This structural arrangement influences its physical and chemical properties, such as boiling point, density, and reactivity. Compared to its analogs, this compound may exhibit different solubility and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,3,5,8-tetramethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIADNINQBIUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337936
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192823-15-7
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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